molecular formula C7H9F2NO B13598019 2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol

2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol

Cat. No.: B13598019
M. Wt: 161.15 g/mol
InChI Key: SQUXCWAYAODOSN-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol is a fluorinated pyrrole derivative of high interest in medicinal chemistry and organic synthesis. The compound features a 1-methylpyrrole ring, a common heterocyclic scaffold in pharmaceuticals and functional materials, linked to a 2,2-difluoroethanol segment . The incorporation of fluorine atoms can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability, making this compound a valuable intermediate for structure-activity relationship (SAR) studies . Researchers utilize this and related N-methylpyrrole derivatives as key building blocks for the synthesis of more complex molecules, including potential ligands and inhibitors . The structural motif of fluorinated ethanol attached to a nitrogen-containing heterocycle is frequently explored in the development of bioactive compounds and novel chemical entities . This product is intended for laboratory research purposes only. It is strictly for use in chemical synthesis, analytical testing, and life science research. It is not for use in diagnostic or therapeutic procedures for humans or animals. For detailed handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

Molecular Formula

C7H9F2NO

Molecular Weight

161.15 g/mol

IUPAC Name

2,2-difluoro-1-(1-methylpyrrol-2-yl)ethanol

InChI

InChI=1S/C7H9F2NO/c1-10-4-2-3-5(10)6(11)7(8)9/h2-4,6-7,11H,1H3

InChI Key

SQUXCWAYAODOSN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis via Difluorovinyl Aryl Sulfonate Intermediates

A robust and widely used method involves the reaction of 2,2-difluorovinyl aryl sulfonates with N-substituted pyrroles under basic conditions to yield difluoromethyl carbinols.

  • Step 1: Preparation of 2,2-Difluorovinyl Aryl Sulfonates

    These are synthesized by reacting trifluoroethanol (CF3CH2OH) with aryl sulfonyl chlorides (ArSO2Cl) in the presence of triethylamine (TEA) and dichloromethane (DCM) at room temperature for 18 hours. The resulting trifluoroethyl aryl sulfonates are then treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78 °C for 1.5 hours to generate the difluorovinyl sulfonate intermediates in yields ranging from 57% to 88%, depending on the aryl group (e.g., Me, OMe, CF3).

  • Step 2: Reaction with 1-Methyl-1H-pyrrole-2-yl Substrate

    The difluorovinyl aryl sulfonates are reacted with 1-methyl-1H-pyrrole under basic conditions, typically potassium carbonate (K2CO3, 0.5 equiv) in trifluoroethanol (TFE) solvent at 60 °C for 16 hours in a sealed pressure tube. The reaction proceeds via nucleophilic attack of the pyrrole nitrogen or carbon on the difluorovinyl group, followed by hydrolysis to yield the target 2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol as a yellow oil.

  • Workup and Purification

    After completion, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography (petroleum ether/ethyl acetate mixtures) to afford the pure difluoromethyl carbinol.

  • Yields and Characterization

    Typical isolated yields are around 60-70%. The product is characterized by NMR spectroscopy, showing characteristic signals for the difluoromethyl group and the pyrrole ring, consistent with literature data.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Materials Science: This compound is explored for its potential in creating advanced materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heterocycle Type
2,2-Difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol C₇H₉F₂NO 161.15 Hydroxyl, difluoroethyl, methyl-pyrrole Aromatic (pyrrole)
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one C₆H₅Cl₂NO 178.01 Ketone, dichloroethyl, pyrrole Aromatic (pyrrole)
2,2-Difluoro-1-(piperidin-3-yl)ethan-1-ol C₇H₁₃F₂NO 165.18 Hydroxyl, difluoroethyl, piperidine Saturated (piperidine)
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol C₆H₆F₃NO 165.11 Hydroxyl, trifluoroethyl, pyrrole Aromatic (pyrrole)
Key Observations:

This increases solubility in polar solvents and acidity (pKa ~12–14 for alcohols vs. ~19–21 for ketones). Fluorine vs. Chlorine: Replacing Cl (atomic radius: 0.79 Å) with F (0.64 Å) reduces steric bulk and increases electronegativity, altering electron density distribution and intermolecular interactions .

Heterocycle Effects :

  • The pyrrole ring (aromatic, π-electron-rich) in the target compound contrasts with the piperidine ring (saturated, basic) in 2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol . This difference impacts lipophilicity (logP: pyrrole derivatives are generally less polar) and biological membrane permeability.

Fluorination Pattern: The trifluoroethanol moiety in 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol introduces stronger electron-withdrawing effects compared to the target compound’s difluoro group. This increases acidity (trifluoroethanol pKa ~12.4 vs. difluoroethanol ~13.5) and metabolic stability.

Physicochemical and Electronic Properties

Table 2: Electronic and Thermodynamic Data
Compound Name Boiling Point (°C) logP (Predicted) Electron Density (ρ) at BCP* (eÅ⁻³) Laplacian (∇²ρ) at BCP* (eÅ⁻⁵)
This compound ~200–220 (est.) 0.85 2.1–2.3 (C-F) -15 to -20 (C-F)
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one N/A 1.92 1.8–2.0 (C-Cl) -10 to -12 (C-Cl)
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol N/A 0.62 2.3–2.5 (C-F) -18 to -22 (C-F)

*BCP = Bond Critical Point (QTAIM analysis ).

Key Findings:
  • Electron Density : Fluorine’s higher electronegativity increases electron density at C-F bond critical points compared to C-Cl bonds in the dichloro analog . This enhances dipole moments and polar surface area.
  • Hydrogen Bonding : The hydroxyl group in the target compound forms stronger hydrogen bonds than the ketone in 2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one, as evidenced by lower logP values (0.85 vs. 1.92).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or fluorination reactions. For example, introducing fluorine atoms via difluoroethylating agents (e.g., 2,2-difluoroethyl triflate) under basic conditions (e.g., NaH or K₂CO₃) can achieve regioselectivity . Solvent choice (e.g., DMF or THF) and temperature (40–80°C) significantly impact reaction efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts like dehydrofluorinated derivatives .

Q. How can structural elucidation techniques confirm the stereochemistry and functional group placement in this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 19F^{19}\text{F} NMR distinguishes between geminal and vicinal fluorine atoms, while 1H^{1}\text{H} NMR identifies the methyl-pyrrole proton environment .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers, as demonstrated in structurally similar fluorinated alcohols .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to confirm the presence of the difluoroethyl group .

Q. What preliminary biological assays are suitable for assessing this compound’s activity?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinases or cytochrome P450 isoforms) using fluorometric assays. For antimicrobial activity, employ microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Dose-response curves (1–100 µM) and controls (e.g., ciprofloxacin) are critical to validate results .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyl group influence the compound’s biological interactions, and what chiral resolution methods are effective?

  • Methodological Answer : Enantiomers may exhibit divergent binding affinities. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution using lipases . Compare activity of (R)- and (S)-enantiomers in receptor-binding assays (e.g., radioligand displacement) to identify pharmacologically active forms .

Q. What strategies resolve contradictory data in solubility and stability studies under varying pH conditions?

  • Methodological Answer : Contradictions arise from solvent polarity and pH-dependent degradation. Perform:

  • Solubility Studies : Use shake-flask method in buffers (pH 1–10) and logP calculations (e.g., ACD/Labs software) .
  • Stability Tests : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Stabilize via co-solvents (e.g., PEG 400) if decomposition occurs in aqueous media .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer : Use in silico tools:

  • Docking Simulations (AutoDock Vina) : Predict interactions with CYP450 enzymes to identify metabolic hotspots .
  • ADMET Prediction (SwissADME) : Estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity risks based on structural analogs .

Q. What advanced spectroscopic techniques characterize fluorine-mediated electronic effects in this compound?

  • Methodological Answer :

  • Solid-State 19F^{19}\text{F} NMR : Probes fluorine’s electronic environment and crystallographic packing effects .
  • IR Spectroscopy : Detects hydrogen bonding between the hydroxyl group and fluorinated carbons, influencing solubility .

Key Research Gaps and Recommendations

  • Stereochemical Impact : Prioritize enantioselective synthesis and in vivo pharmacokinetic studies to clarify therapeutic potential.
  • Fluorine-Specific Interactions : Explore fluorine’s role in enhancing membrane permeability via 19F^{19}\text{F} MRI tracking in model organisms .

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